Sdz-gpi-562
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SDZ GPI 562: is a small molecule drug developed by Novartis Pharma AG. It functions as a glycoprotein IIb/IIIa receptor antagonist, which means it inhibits the binding of fibrinogen to the glycoprotein IIb/IIIa receptor on platelets, thereby preventing platelet aggregation and thrombus formation. This compound has been primarily investigated for its potential in treating cardiovascular diseases and immune system disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SDZ GPI 562 involves multiple steps, starting from readily available organic compounds. The key steps typically include:
Formation of the Core Structure: This involves the construction of the central heterocyclic ring system through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity. This may involve reactions such as alkylation, acylation, and amination.
Purification and Characterization: The final product is purified using techniques like recrystallization or chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of SDZ GPI 562 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent) for large-scale production.
Continuous Flow Chemistry: Implementing continuous flow processes to improve efficiency and consistency.
Green Chemistry Principles: Reducing the use of hazardous reagents and solvents, and recycling materials where possible.
化学反応の分析
Types of Reactions
SDZ GPI 562 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to create analogs with different biological activities.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
科学的研究の応用
SDZ GPI 562 has been explored for various scientific research applications:
Cardiovascular Research: As a glycoprotein IIb/IIIa receptor antagonist, it has been studied for its potential to prevent thrombosis and treat acute coronary syndromes.
Neurological Studies: It has shown promise in preserving microvascular patency and improving cerebral blood flow in animal models of acute ischemic stroke.
Immunology: Its role in modulating platelet function makes it a candidate for studying immune system disorders where platelet aggregation is a factor.
作用機序
SDZ GPI 562 exerts its effects by binding to the glycoprotein IIb/IIIa receptor on platelets, preventing the receptor from interacting with fibrinogen. This inhibition blocks the final common pathway of platelet aggregation, thereby reducing the formation of thrombi. The molecular targets involved include the integrin alpha-IIb/beta-3 complex, which is crucial for platelet adhesion and aggregation .
類似化合物との比較
Similar Compounds
- Abciximab
- Eptifibatide
- Tirofiban
Comparison
Compared to other glycoprotein IIb/IIIa receptor antagonists like abciximab, eptifibatide, and tirofiban, SDZ GPI 562 is unique in its specific molecular structure and potentially different pharmacokinetic properties. While abciximab is a monoclonal antibody fragment, SDZ GPI 562 is a small molecule, which may offer advantages in terms of stability and ease of administration .
If you have any more questions or need further details, feel free to ask!
特性
分子式 |
C20H30N4O4 |
---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
7-[(4-carbamimidoylbenzoyl)amino]-3-(3-methylbutanoylamino)heptanoic acid |
InChI |
InChI=1S/C20H30N4O4/c1-13(2)11-17(25)24-16(12-18(26)27)5-3-4-10-23-20(28)15-8-6-14(7-9-15)19(21)22/h6-9,13,16H,3-5,10-12H2,1-2H3,(H3,21,22)(H,23,28)(H,24,25)(H,26,27) |
InChIキー |
OPSRUAAFZJIVQO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)C(=N)N)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。